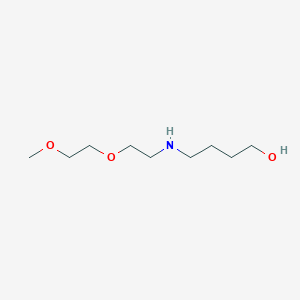
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is an organic compound with the molecular formula C9H21NO3 and a molecular weight of 191.27 g/mol . It is known for its applications in various fields, including organic synthesis and industrial chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol typically involves the reaction of a corresponding amine with an aldehyde or ketone containing a hydrogen carboxyl group . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The product is then purified through distillation or recrystallization to achieve the desired purity levels.
化学反応の分析
Types of Reactions
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form primary or secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce primary or secondary amines.
科学的研究の応用
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol has several applications in scientific research, including:
Chemistry: It is used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals.
Medicine: It may serve as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is utilized in the production of various industrial chemicals and materials.
作用機序
The mechanism of action of 4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in substitution reactions, attacking electrophilic centers in other molecules. Additionally, its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other compounds.
類似化合物との比較
Similar Compounds
4-((2-Methoxyethyl)amino)butan-1-ol: This compound has a similar structure but lacks the additional ethoxy group.
4-Aminobutan-1-ol: A simpler compound with only an amino and hydroxyl group attached to the butane chain.
Uniqueness
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol is unique due to the presence of the 2-(2-methoxyethoxy)ethyl group, which imparts distinct chemical properties and reactivity compared to its simpler analogs
生物活性
4-((2-(2-Methoxyethoxy)ethyl)amino)butan-1-ol, also known by its CAS number 1248098-50-1, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C9H21NO3
- Molecular Weight : 191.27 g/mol
- IUPAC Name : this compound
- SMILES Notation : COCCOCCNCCCCO
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The compound's unique methoxyethoxyethyl group may influence its solubility and permeability, enhancing its ability to interact with biological membranes and cellular components.
1. Antidiabetic Potential
Research has indicated that compounds similar to this compound may exhibit antidiabetic properties. For instance, studies on related compounds have shown their ability to modulate glucose metabolism and improve insulin sensitivity . The exact antidiabetic mechanisms of this compound warrant further investigation.
2. Neuroprotective Effects
Preliminary studies suggest that the compound may possess neuroprotective properties. Compounds with similar structures have been shown to inhibit oxidative stress and inflammation in neuronal cells, potentially offering therapeutic avenues for neurodegenerative diseases .
Case Studies and Research Findings
Comparison with Similar Compounds
The unique structure of this compound sets it apart from other compounds in its class:
| Compound | Structure | Biological Activity |
|---|---|---|
| 4-(Benzyl(2-methoxyethyl)amino)butan-1-ol | Similar amine structure without methoxy group | Moderate neuroprotective effects |
| 4-(Benzyl(2-(2-ethoxyethoxy)ethyl)amino)butan-1-ol | Different ethyl ether group | Antidiabetic properties observed |
特性
IUPAC Name |
4-[2-(2-methoxyethoxy)ethylamino]butan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21NO3/c1-12-8-9-13-7-5-10-4-2-3-6-11/h10-11H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNVLIACSFNYSEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOCCNCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














